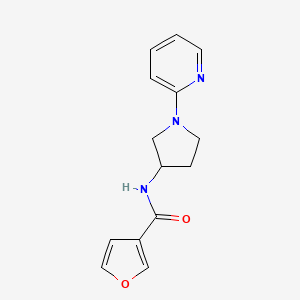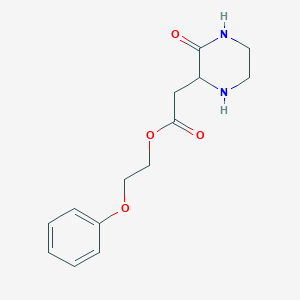
2-Phenoxyethyl 2-(3-oxo-2-piperazinyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Phenoxyethyl 2-(3-oxo-2-piperazinyl)acetate” is a chemical compound with the CAS Number: 1024712-63-7 . It has a molecular weight of 278.31 and its IUPAC name is 2-phenoxyethyl (3-oxo-2-piperazinyl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18N2O4/c17-13(10-12-14(18)16-7-6-15-12)20-9-8-19-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2,(H,16,18) . This code provides a specific string of characters that represent the molecular structure of the compound.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Orthogonal Protection Strategy for Synthesis : A method has been developed for the synthesis of 2-substituted piperazines, utilizing tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones from bis-carbamate protected piperazine-2-carboxylic acids. This method enables the preparation of 2-(benzyloxymethyl)piperazines and 2-(phenoxymethyl)piperazines, indicating potential pathways for synthesizing compounds like 2-Phenoxyethyl 2-(3-oxo-2-piperazinyl)acetate (Clark & Elbaum, 2007).
Model for Galactose Oxidase : Research on Cu(II)–phenoxyl radical complexes derived from Cu(II)–phenolate complexes provides a new model for studying galactose oxidase. This model, involving a novel N3O type tetradentate ligand, underscores the significance of phenoxyl radicals in oxidation reactions, potentially relevant for understanding the oxidative behaviors of compounds like 2-Phenoxyethyl 2-(3-oxo-2-piperazinyl)acetate (Debnath et al., 2013).
Pharmacological Evaluation and Chemical Reactions
- Mannich Reaction in Synthesis : The Mannich reaction has been employed to create novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, demonstrating the versatility of piperazine derivatives in synthesizing compounds with potential pharmacological activities. This indicates a methodology that could be applicable to the synthesis and evaluation of 2-Phenoxyethyl 2-(3-oxo-2-piperazinyl)acetate derivatives (Kumar et al., 2017).
Electrochemical and Photoluminescence Studies
Electrochemical Behavior : A study on novel Mannich bases bearing a pyrazolone moiety, synthesized through the Mannich reaction, revealed insights into their electrochemical behavior. Such investigations into the electrochemical properties of piperazine derivatives underscore the potential for studying the electrochemical aspects of 2-Phenoxyethyl 2-(3-oxo-2-piperazinyl)acetate (Naik et al., 2013).
Photoluminescence Properties : Research on coordination polymer compounds with drug ligand Enoxacin, involving piperazine rings, highlights the study of photoluminescence properties. This suggests potential applications of 2-Phenoxyethyl 2-(3-oxo-2-piperazinyl)acetate in the development of materials with specific photoluminescence characteristics (Yu et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
2-phenoxyethyl 2-(3-oxopiperazin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-13(10-12-14(18)16-7-6-15-12)20-9-8-19-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCDESJZONPELN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC(=O)OCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxyethyl 2-(3-oxo-2-piperazinyl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2441392.png)
![N-(2,4-dimethylphenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2441394.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B2441397.png)
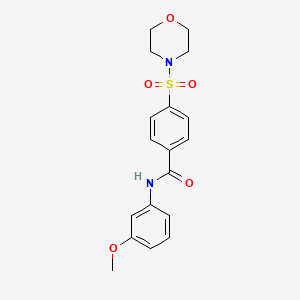
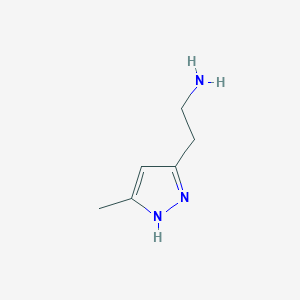
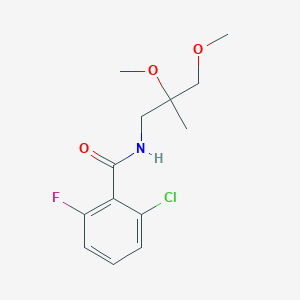
![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B2441406.png)
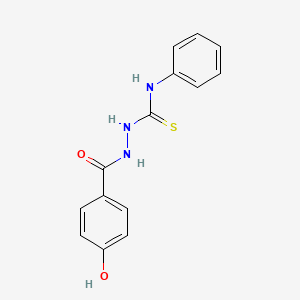
![5-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2441408.png)
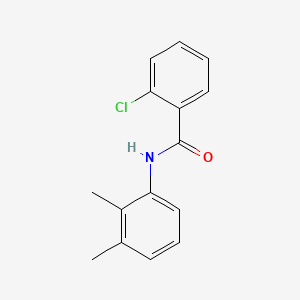
![3-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2441412.png)
